
2-氯-3-(1H-四唑-1-基)吡啶
描述
“2-chloro-3-(1H-tetrazol-1-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a tetrazole ring, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks. It involves exothermic reactions with reducing agents .科学研究应用
晶体结构和氢键网络
对(吡啶-2-基)四唑衍生物的晶体结构进行了研究,包括2-氯-3-(1H-四唑-1-基)吡啶,以评估其形成二维氢键网络的能力。这些网络对于开发具有潜在应用于气体储存、分离技术和催化的新晶体材料至关重要。Antonia T. Rizk等人(2005年)发现1-(吡啶-2-基)四唑分子通过独特的C–H⋯N相互作用结合成片状结构,突显了四唑衍生物在形成复杂晶体排列中的作用(Rizk, Kilner, & Halcrow, 2005)。
光化学性质和光谱证据
已经探索了四唑基吡啶的光化学,包括2-氯-3-(1H-四唑-1-基)吡啶,以评估其在材料科学中的潜力,特别是在开发光响应材料方面。M. Pagacz-Kostrzewa等人(2011年)提供了四唑基吡啶中光化学碳-氮重排的光谱证据。这项研究对于了解四唑含有化合物在各种应用中的光稳定性和光反应性至关重要,包括作为光伏材料中的组分(Pagacz-Kostrzewa et al., 2011)。
配位化学和络合物形成
2-氯-3-(1H-四唑-1-基)吡啶具有与各种金属形成配位络合物的高倾向性。A. Bond等人(2012年)研究了其配位反应,得到具有独特结构和磁性能的络合物。这些研究为合成新的金属-有机框架(MOFs)和配位聚合物奠定了基础,这些材料在催化、磁性材料和发光传感器等领域具有应用(Bond et al., 2012)。
发光性能和材料科学应用
来自四唑基吡啶衍生物的络合物的发光性能对于开发新的光学材料非常重要。M. Pietraszkiewicz等人(2012年)合成了与Eu(III)和Tb(III)形成的四唑-2-吡啶-1-氧化物络合物,展示了它们在溶液中的光致发光性能。这些材料在光电子学应用中具有潜力,包括有机发光二极管(OLEDs)和其他光子器件(Pietraszkiewicz, Mal, & Pietraszkiewicz, 2012)。
安全和危害
作用机制
Target of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Biochemical Pathways
Given the lack of specific information on this compound, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of 2-chloro-3-(1H-tetrazol-1-yl)pyridine .
生化分析
Biochemical Properties
2-chloro-3-(1H-tetrazol-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the binding affinity of 2-chloro-3-(1H-tetrazol-1-yl)pyridine to the active sites of these enzymes, leading to either inhibition or activation of their functions .
Cellular Effects
2-chloro-3-(1H-tetrazol-1-yl)pyridine has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, 2-chloro-3-(1H-tetrazol-1-yl)pyridine has been found to impact cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-3-(1H-tetrazol-1-yl)pyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, 2-chloro-3-(1H-tetrazol-1-yl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-3-(1H-tetrazol-1-yl)pyridine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 2-chloro-3-(1H-tetrazol-1-yl)pyridine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-chloro-3-(1H-tetrazol-1-yl)pyridine has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-chloro-3-(1H-tetrazol-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, 2-chloro-3-(1H-tetrazol-1-yl)pyridine can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-chloro-3-(1H-tetrazol-1-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, 2-chloro-3-(1H-tetrazol-1-yl)pyridine can influence metabolic flux by altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2-chloro-3-(1H-tetrazol-1-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 2-chloro-3-(1H-tetrazol-1-yl)pyridine may be transported into the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular function .
属性
IUPAC Name |
2-chloro-3-(tetrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-6-5(2-1-3-8-6)12-4-9-10-11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRIJXONDYFITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



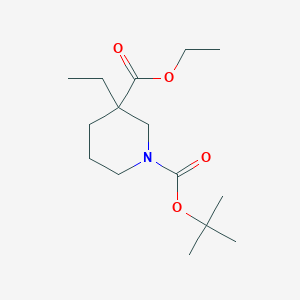

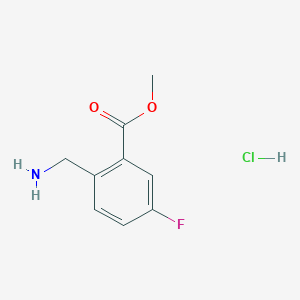
![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)
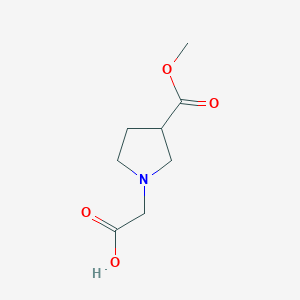

![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)
![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)
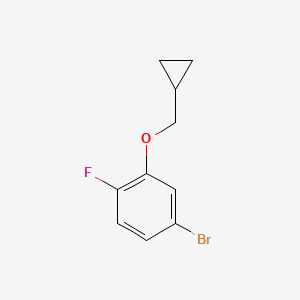
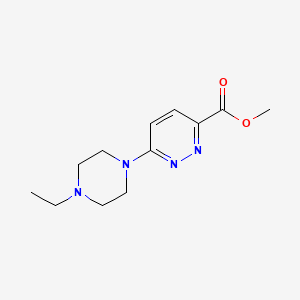

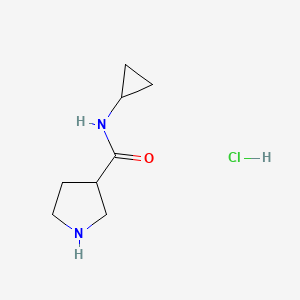

![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)